molecular formula C10H13BrClNO B12965501 (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrobromide

(S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrobromide

Cat. No.: B12965501
M. Wt: 278.57 g/mol
InChI Key: TYFGYPVFEHBOBJ-FVGYRXGTSA-N
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Description

(S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrobromide is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an amino group, a chloro group, and a phenyl group attached to a butanone backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrobromide typically involves multiple steps. One common method starts with the chlorination of 4-phenylbutan-2-one to introduce the chloro group. This is followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 3-amino-4-phenylbutanoic acid.

    Reduction: Formation of (S)-3-amino-1-chloro-4-phenylbutanol.

    Substitution: Formation of (S)-3-amino-1-hydroxy-4-phenylbutan-2-one.

Scientific Research Applications

(S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Amino-1-chloro-4-phenylbutan-2-one
  • (S)-3-Amino-1-hydroxy-4-phenylbutan-2-one
  • (S)-3-Amino-1-chloro-4-phenylbutanol

Uniqueness

(S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrobromide is unique due to its hydrobromide salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its free base or other similar compounds.

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

(3S)-3-amino-1-chloro-4-phenylbutan-2-one;hydrobromide

InChI

InChI=1S/C10H12ClNO.BrH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H/t9-;/m0./s1

InChI Key

TYFGYPVFEHBOBJ-FVGYRXGTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)CCl)N.Br

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CCl)N.Br

Origin of Product

United States

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